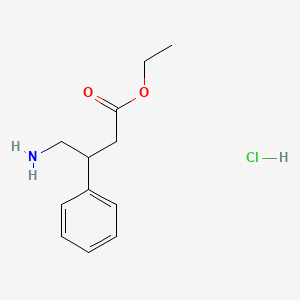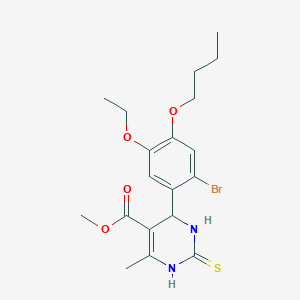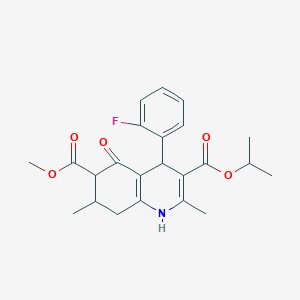![molecular formula C19H24N2O4S B4138080 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylacetamide](/img/structure/B4138080.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylacetamide
Descripción general
Descripción
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylacetamide, also known as DAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. DAPA is a member of the sulfonylurea class of drugs, which are commonly used in the treatment of type 2 diabetes. However, DAPA has been found to have broader applications beyond diabetes treatment, including as an anti-inflammatory and anti-cancer agent.
Mecanismo De Acción
The mechanism of action of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylacetamide involves the inhibition of sulfonylurea receptor 1 (SUR1), which is a component of the ATP-sensitive potassium (KATP) channel. The inhibition of SUR1 leads to the closure of the KATP channel, which results in the depolarization of the cell membrane and the subsequent release of insulin. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylacetamide also has anti-inflammatory and anti-cancer effects, which are thought to be mediated by the inhibition of various signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylacetamide has been found to have several biochemical and physiological effects in various cell types and tissues. These effects include the inhibition of SUR1, the induction of apoptosis, the suppression of angiogenesis, the reduction of inflammatory cytokines, and the improvement of insulin sensitivity and glucose uptake. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylacetamide has also been found to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylacetamide in lab experiments include its high purity and yield, its well-characterized mechanism of action, and its broad range of potential applications in various fields of medicine. However, the limitations of using N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylacetamide in lab experiments include its relatively high cost, its potential toxicity to cells and tissues, and the need for further studies to fully understand its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylacetamide, including the development of new synthetic methods to improve its yield and purity, the identification of new targets for its anti-cancer and anti-inflammatory effects, and the optimization of its pharmacokinetic properties for clinical use. Other future directions include the investigation of its potential applications in neurodegenerative diseases, cardiovascular diseases, and metabolic disorders, as well as the development of new drug delivery systems to improve its bioavailability and efficacy in vivo.
Aplicaciones Científicas De Investigación
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylacetamide has been extensively studied for its potential applications in various fields of medicine, including cancer, inflammation, and diabetes. In cancer research, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylacetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has shown that N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylacetamide can reduce the production of inflammatory cytokines and improve the symptoms of inflammatory diseases. In diabetes research, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylacetamide has been found to improve insulin sensitivity and glucose uptake in cells.
Propiedades
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-21(5-2)26(23,24)16-11-12-18(25-3)17(14-16)20-19(22)13-15-9-7-6-8-10-15/h6-12,14H,4-5,13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXFFQUYJSHCKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[({[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4137997.png)

![N-(3-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate](/img/structure/B4138022.png)

![2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride](/img/structure/B4138033.png)
![5-chloro-N-isopropyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4138035.png)

![2-({5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4138040.png)
![N-(2,3-dimethylphenyl)-N'-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4138051.png)

![2-({2-[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4138069.png)
![N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B4138072.png)
![4-tert-butyl-N-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4138075.png)
